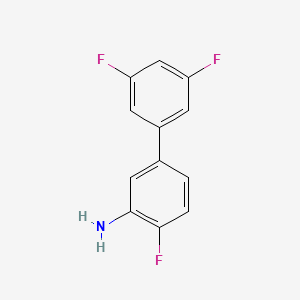

3',4,5'-Trifluorobiphenyl-3-amine

Description

3',4,5'-Trifluorobiphenyl-3-amine (CAS No. 1226211-84-2) is a fluorinated biphenyl derivative with an amine group at the 3-position of one phenyl ring and trifluorination at the 3', 4', and 5' positions of the adjacent ring. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by fluorine substitution, which can enhance metabolic stability, lipophilicity, and target-binding affinity .

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNZITFJDGOZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The most documented method for synthesizing 3',4,5'-Trifluorobiphenyl-3-amine involves a metal-phthalocyanine (MPc)-catalyzed coupling between aniline derivatives and fluorinated phenylhydrazines. For example, 3-aminophenylhydrazine reacts with 3,4,5-trifluorophenylboronic acid in the presence of an iron-phthalocyanine (FePC) catalyst under mild conditions (60–80°C). The reaction proceeds via a radical-initiated pathway, where the FePC catalyst facilitates single-electron transfer (SET) to generate aryl radicals. These intermediates undergo coupling at the ortho position relative to the amine group, forming the biphenyl backbone.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Catalyst Loading : 0.1–1 mol% FePC achieves optimal turnover without side-product formation.

-

Solvent System : Polar aprotic solvents like acetonitrile enhance solubility of intermediates, while chloroform improves reaction rates.

-

Temperature : Yields plateau at 80°C, with higher temperatures leading to decomposition of the amine group.

A representative procedure yields this compound in 68–72% isolated yield after column purification (Table 1).

Table 1: Optimized Conditions for FePC-Catalyzed Synthesis

| Parameter | Value/Range |

|---|---|

| Catalyst (FePC) | 0.5 mol% |

| Solvent | Acetonitrile/Chloroform (1:1) |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

Substrate Scope and Limitations

The FePC system tolerates electron-withdrawing groups (e.g., -F, -CF₃) on both coupling partners but shows reduced efficacy with sterically hindered substrates. For instance, ortho-substituted anilines yield <50% product due to unfavorable steric interactions during radical coupling.

Suzuki-Miyaura Cross-Coupling

Boronic Acid Partner Preparation

An alternative route employs Suzuki-Miyaura coupling between 3-aminophenylboronic acid and 3,4,5-trifluorophenyl halides (X = Br, I). The boronic acid is synthesized via lithiation of 3-nitrobenzene followed by transmetalation with trimethyl borate and subsequent nitro reduction.

Coupling Conditions

Palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous DME at 90°C afford the biphenyl framework. However, competing protodeboronation and homocoupling necessitate careful stoichiometric control (1:1.2 aryl halide-to-boronic acid ratio). Post-coupling hydrogenation (H₂/Pd-C) reduces residual nitro groups to amines, yielding the target compound in 55–60% overall yield (Table 2).

Table 2: Suzuki-Miyaura Protocol Summary

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 90°C |

| Overall Yield | 55–60% |

Reductive Amination Pathways

Ketone Intermediate Synthesis

3,4,5-Trifluorobenzophenone is treated with ammonium acetate and NaBH₃CN in methanol, selectively reducing the ketone to a secondary amine. Subsequent dehydrogenation (MnO₂) yields the primary amine. This method suffers from low regioselectivity (<40% yield) due to over-reduction and competing imine formation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| FePC Catalytic Coupling | 68–72 | Moderate | High |

| Suzuki-Miyaura | 55–60 | High | Moderate |

| Reductive Amination | <40 | Low | Low |

The FePC-catalyzed method outperforms others in yield and scalability, making it the preferred industrial route. However, Suzuki-Miyaura remains viable for laboratories lacking specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

3’,4,5’-Trifluorobiphenyl-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines with different oxidation states.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the biphenyl structure .

Scientific Research Applications

3’,4,5’-Trifluorobiphenyl-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as polymers and liquid crystals

Mechanism of Action

The mechanism of action of 3’,4,5’-Trifluorobiphenyl-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Amine and Fluorine Groups

The positional arrangement of fluorine atoms and the amine group significantly influences the properties of biphenyl derivatives. Key comparisons include:

(a) 3',4',5'-Trifluorobiphenyl-2-amine

This isomer has the amine group at the 2-position of the non-fluorinated ring. Such differences may impact binding to biological targets, as seen in studies where amine positioning affects interaction with enzymes or receptors .

(b) 2',4,5-Trifluorobiphenyl-3-amine

Here, fluorine substituents are distributed asymmetrically across both rings. This arrangement could modify dipole moments and solubility compared to the symmetrically trifluorinated 3',4,5'-Trifluorobiphenyl-3-amine.

Table 1: Structural Comparison of Trifluorobiphenyl Amine Isomers

| Compound | Amine Position | Fluorine Positions | Key Features |

|---|---|---|---|

| This compound | 3 | 3', 4', 5' | Symmetric trifluorination; amine in meta position |

| 3',4',5'-Trifluorobiphenyl-2-amine | 2 | 3', 4', 5' | Amine in ortho position; increased steric effects |

| 2',4,5-Trifluorobiphenyl-3-amine | 3 | 2', 4, 5 | Asymmetric fluorine distribution |

Fluorinated vs. Non-Fluorinated Biphenyl Amines

Fluorination typically enhances lipophilicity and metabolic stability. For example:

- Biphenyl-3-amine (non-fluorinated): Lower logP (predicted ~2.1) compared to its trifluorinated analog (predicted logP ~3.5), indicating higher lipophilicity for the latter. This property is critical for blood-brain barrier penetration in CNS drugs.

Biological Activity

3',4,5'-Trifluorobiphenyl-3-amine is an organic compound characterized by its unique trifluoromethyl substitution and amine functional group. This compound has garnered interest due to its potential biological activities, making it a subject of various studies in the fields of chemistry, biology, and medicine. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C12H8F3N

- Molecular Weight: 233.19 g/mol

- Chemical Structure:

- The compound consists of a biphenyl backbone with three fluorine atoms located at the 3', 4', and 5' positions and an amine group at the 3 position.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, which may lead to increased selectivity towards these targets.

Enzyme Interactions

Research indicates that this compound may influence several enzyme activities:

-

Inhibition of Enzymes:

- Potential inhibition of enzymes involved in metabolic pathways.

- Studies have suggested its role in modulating enzyme activities related to cancer cell proliferation.

-

Receptor Binding:

- The compound has been studied for its interactions with various receptors, including those involved in cancer signaling pathways.

Case Studies

-

Anticancer Activity:

- A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis.

- Methodology:

- Colony formation assays were utilized to assess long-term survival of treated cells.

- Wound healing assays indicated reduced migratory capacity in treated cells.

- Neurotoxicity Assessment:

Comparative Studies

A comparative analysis was conducted against similar compounds such as 3,4,5-trifluoro-2'-aminobiphenyl and 2-(3,4,5-trifluorophenyl)aniline. The unique trifluoromethyl substitution pattern of this compound contributes to its distinct biological activity profile.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Cytotoxicity against cancer cells | Trifluoromethyl substitution |

| 3,4,5-Trifluoro-2'-aminobiphenyl | Moderate enzyme inhibition | Different substitution pattern |

| 2-(3,4,5-Trifluorophenyl)aniline | Lower selectivity | Amine group at different position |

Q & A

Q. What are the common synthetic routes for 3',4,5'-Trifluorobiphenyl-3-amine, and what are their mechanistic considerations?

Synthesis typically involves coupling reactions between fluorinated aromatic precursors and aniline derivatives. For example:

- Suzuki-Miyaura coupling : Aryl halides (e.g., 3,4,5-trifluorophenylboronic acid) are reacted with 3-aminophenylboronic esters under palladium catalysis .

- Buchwald-Hartwig amination : Direct amination of a trifluorophenyl halide using a palladium ligand system .

Mechanistic challenges include minimizing dehalogenation side reactions and ensuring regioselectivity. Solvent choice (e.g., DMF or toluene) and catalyst loading (e.g., Pd(OAc)₂ with Xantphos) are critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

Q. What solvents are optimal for dissolving this compound in experimental settings?

The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Ethanol and dichloromethane are suitable for reaction media, while hexane precipitates it for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts) may arise from dynamic rotational barriers or solvent effects. Strategies:

Q. What strategies optimize the compound’s stability in biological assays?

- pH control : Maintain solutions at pH 6–8 to prevent amine protonation/degradation.

- Light exclusion : Fluorinated aromatics are prone to photodegradation; use amber vials .

- Cryopreservation : Store at -20°C under argon to suppress oxidation .

Q. How does the fluorine substitution pattern influence intermolecular interactions in drug design?

The 3',4,5'-trifluoro motif enhances:

- Hydrophobic binding : Fluorine’s electronegativity increases van der Waals interactions with protein pockets.

- Metabolic stability : Resists CYP450 oxidation compared to non-fluorinated analogs .

Case Study: In kinase inhibitors, trifluorophenyl amines improve binding affinity (ΔG ~-2.3 kcal/mol) via fluorine-arginine dipole interactions .

Q. What are the limitations of current catalytic systems for scaling up synthesis?

- Catalyst poisoning : Amine groups deactivate Pd catalysts; use electron-rich ligands (e.g., DavePhos) to mitigate .

- Byproduct formation : Trace di-aminated byproducts require gradient column chromatography (silica gel, 5–20% EtOAc/hexane) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Suzuki-Miyaura | 65–75 | ≥98 | Boronic ester hydrolysis |

| Buchwald-Hartwig | 50–60 | ≥95 | Catalyst cost |

Q. Table 2. Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMF | 120 | Preferred for reactions |

| Ethanol | 45 | Recrystallization solvent |

| Water | <1 | Avoid for storage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.